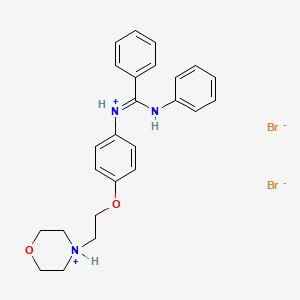

N-(p-(2-Morpholinoethoxy)phenyl)-N'-phenyl-benzamidine dihydrobromide

Description

N-(p-(2-Morpholinoethoxy)phenyl)-N'-phenyl-benzamidine dihydrobromide is a benzamidine derivative featuring a morpholinoethoxy group at the para position of one phenyl ring and a phenyl group on the opposing amidine nitrogen. Its dihydrobromide salt enhances aqueous solubility and stability, critical for pharmacological applications. The morpholinoethoxy moiety contributes to electronic and steric properties, influencing receptor binding and pharmacokinetics.

Properties

CAS No. |

80785-04-2 |

|---|---|

Molecular Formula |

C25H29Br2N3O2 |

Molecular Weight |

563.3 g/mol |

IUPAC Name |

[anilino(phenyl)methylidene]-[4-(2-morpholin-4-ium-4-ylethoxy)phenyl]azanium;dibromide |

InChI |

InChI=1S/C25H27N3O2.2BrH/c1-3-7-21(8-4-1)25(26-22-9-5-2-6-10-22)27-23-11-13-24(14-12-23)30-20-17-28-15-18-29-19-16-28;;/h1-14H,15-20H2,(H,26,27);2*1H |

InChI Key |

SOCGMUBWLBDZTA-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC[NH+]1CCOC2=CC=C(C=C2)[NH+]=C(C3=CC=CC=C3)NC4=CC=CC=C4.[Br-].[Br-] |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: Medicine: The compound may be explored for its therapeutic properties, such as antimicrobial or anti-inflammatory effects. Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to inhibition or activation of certain biological processes. The exact mechanism of action would depend on the specific application and the biological system .

Comparison with Similar Compounds

Key SAR Insights :

- The aminoethoxy side chain’s structure (e.g., morpholino vs. dialkylamino) modulates solubility and target engagement.

- Aryl substituents (e.g., phenyl vs. 4-chlorophenyl) influence electronic properties and steric interactions .

Morpholinoethoxy-Containing Compounds in Oncology

It inhibits Src kinase (GI₅₀ = 1.34 µM in NIH3T3/c-Src527F cells) and demonstrates antiproliferative effects in cancer models. Compared to the target compound, KX2-391’s thiazole core and acetamide linkage confer distinct target specificity (Src vs. metabolic targets) .

Thiazolyl Derivatives () :

- Compound 8a (unsubstituted N-benzyl): Moderate Src inhibition (GI₅₀ = 2.30 µM in SYF/c-Src527F cells).

- Compound 8b (4-fluorobenzyl): Enhanced antiproliferative activity (64–71% inhibition in BT-20/CCRF-CEM cells at 50 µM).

Patent-Derived Morpholinoethoxy Analogues

and describe synthetic intermediates with morpholinoethoxy groups, such as (R)-1-((2,3-Difluoro-4-(2-morpholinoethoxy)benzyl)amino)-2-methylpyrrolidine-2-carboxylic acid methyl ester. Key differences include:

- Core Structure : Pyrrolidine-carboxylic acid vs. benzamidine.

- Physicochemical Properties : LCMS m/z 556 [M+H]⁺ and HPLC retention time (1.03 minutes under SMD-TFA05 conditions) indicate higher molecular weight and polarity compared to the target compound .

Benzamidine Derivatives with Varied Side Chains

details N'-[4-[2-[benzyl(methyl)amino]ethoxy]phenyl]-N-phenylbenzenecarboximidamide dihydrobromide, which substitutes morpholino with benzyl(methyl)amino. This modification increases hydrophobicity (predicted collision cross-section: 245.6 Ų) but lacks reported biological data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.